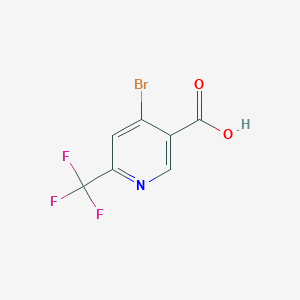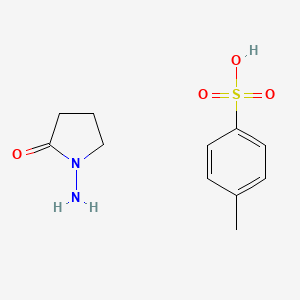
1-(Amino)-2-pyrollidinone p-toluenesulfonate
概要
説明
Synthesis Analysis
While specific synthesis methods for “1-(Amino)-2-pyrollidinone p-toluenesulfonate” are not available, p-toluenesulfonic acid is often used as a catalyst in various reactions3. For example, it’s used in the Fischer-Speier esterification reaction, which involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst3.Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule3.Chemical Reactions Analysis
P-Toluenesulfonic acid is known to participate in various chemical reactions. It’s often used as a catalyst in organic synthesis, including the alkylation of aromatic nuclei2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, solubility, and IR spectrum can provide valuable information about the compound34.科学的研究の応用
1. Synthesis of O-benzyl-l-amino Acids
- Application Summary: p-Toluenesulfonic acid is used in the Fischer-Speier esterification reaction for the benzylation of carboxylic acid functional groups, which plays a key role in regioselective peptide synthesis .
- Methods of Application: The reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .
- Results or Outcomes: The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .
2. Synthesis of Amino Acid Benzyl Ester
- Application Summary: A method for the synthesis of several amino acid benzyl ester p-toluenesulfonate salts from the corresponding amino acid and benzyl alcohol in the presence of p-toluenesulfonic acid is described .
- Methods of Application: The synthesis is accelerated with microwave irradiation .
- Results or Outcomes: Under similar conditions, the amino acid benzyl ester hydrochloride salts have also been obtained by using thionyl chloride instead of p-toluenesulfonic acid in good yield and purity .
3. Synthesis of O-benzyl-l-amino Acids
- Application Summary: p-Toluenesulfonic acid is used in the Fischer-Speier esterification reaction for the benzylation of carboxylic acid functional groups, which plays a key role in regioselective peptide synthesis .
- Methods of Application: The reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .
- Results or Outcomes: The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .
4. Synthesis of Tetracyclic 1,2-dihydroquinolines
- Application Summary: A method for the synthesis of polysubstituted 1,2-dihydroquinolines from aliphatic ketones with substituted anilines in the presence of p-toluenesulfonic acid is described .
- Methods of Application: The synthesis is a simple, convenient, and efficient p-toluenesulfonic acid catalyzed tandem reaction .
- Results or Outcomes: The ready availability of the catalyst, operational simplicity, cost effectiveness of the process and excellent regioselectivity mark some of the highlights of this methodology .
5. Synthesis of O-benzyl-l-amino Acids
- Application Summary: p-Toluenesulfonic acid is used in the Fischer-Speier esterification reaction for the benzylation of carboxylic acid functional groups, which plays a key role in regioselective peptide synthesis .
- Methods of Application: The reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .
- Results or Outcomes: The study investigated p-toluenesulfonyl chloride as a reasonable alternative catalyst for facile benzylation of selected mono- and di- carboxylic amino acids .
6. Synthesis of Tetracyclic 1,2-dihydroquinolines
- Application Summary: A method for the synthesis of polysubstituted 1,2-dihydroquinolines from aliphatic ketones with substituted anilines in the presence of p-toluenesulfonic acid is described .
- Methods of Application: The synthesis is a simple, convenient, and efficient p-toluenesulfonic acid catalyzed tandem reaction .
- Results or Outcomes: The ready availability of the catalyst, operational simplicity, cost effectiveness of the process and excellent regioselectivity mark some of the highlights of this methodology .
Safety And Hazards
The safety and hazards associated with a compound depend on its chemical properties. For instance, p-toluenesulfonic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard5.
将来の方向性
The future directions in the study of a compound depend on its potential applications. For instance, p-toluenesulfonic acid and its derivatives have potential applications in organic synthesis and could be the subject of future research6.
Please note that while this information is related to p-toluenesulfonic acid and its derivatives, it may not directly apply to “1-(Amino)-2-pyrollidinone p-toluenesulfonate”. Further research would be needed to provide a comprehensive analysis of this specific compound.
特性
IUPAC Name |
1-aminopyrrolidin-2-one;4-methylbenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C4H8N2O/c1-6-2-4-7(5-3-6)11(8,9)10;5-6-3-1-2-4(6)7/h2-5H,1H3,(H,8,9,10);1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMURWDRIEUJHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(=O)N(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Amino)-2-pyrollidinone p-toluenesulfonate | |
CAS RN |
924898-12-4 | |
| Record name | 2-Pyrrolidinone, 1-amino-, 4-methylbenzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924898-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



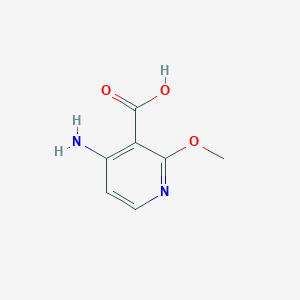
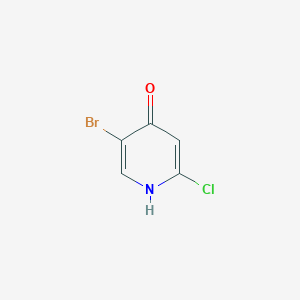
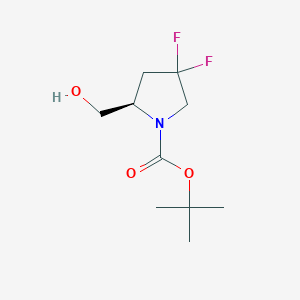

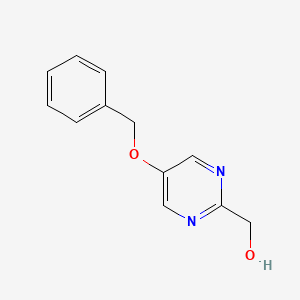
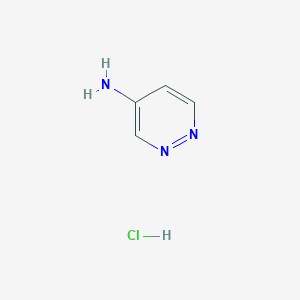


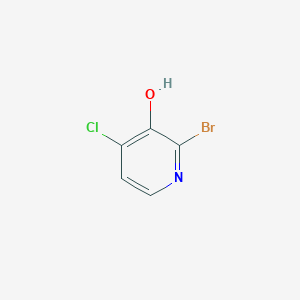
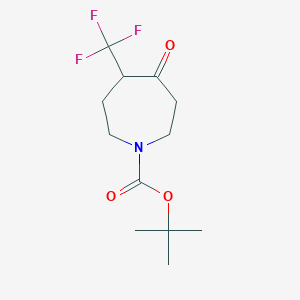
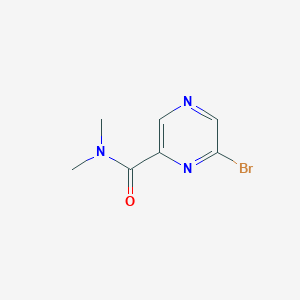
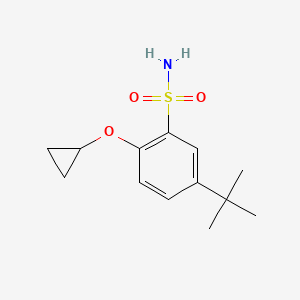
![3-Bromo-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B1378999.png)
